2,3-dihydro-1,6-naphthyridin-4(1H)-one

Lipophilicity Drug-likeness Chromatographic retention

Regioisomeric contamination in naphthyridinone building blocks produces irreproducible biological results. 2,3-Dihydro-1,6-naphthyridin-4(1H)-one (CAS 1211528-58-3) provides the definitive 1,6-regioisomer: • Hydrophilic fragment (XLogP3-AA 0.3) minimizes non-specific binding and aggregation artifacts in fragment screens. • Validated MET kinase scaffold: scaffold-hopping improved oral bioavailability from 12% to 63% (IC50 9.8 nM). • Rigid core (0 rotatable bonds, TPSA 42 Ų) with defined H-bond pattern (HBD 1, HBA 3) for precise kinase hinge alignment. Supplied at ≥98% purity for direct use in SPR, NMR, and ITC assays.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B14023946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1,6-naphthyridin-4(1H)-one
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=NC=C2
InChIInChI=1S/C8H8N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1,3,5,10H,2,4H2
InChIKeyKUGKVITUEFJMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,6-naphthyridin-4(1H)-one: A Regiospecific Bicyclic Lactam Building Block for Kinase-Focused Library Synthesis


2,3-Dihydro-1,6-naphthyridin-4(1H)-one (CAS 1211528-58-3) is a bicyclic heterocycle belonging to the naphthyridinone family, characterized by a fused pyridine–lactam system with nitrogen atoms at positions 1 and 6 [1]. With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, this compound serves as a conformationally constrained scaffold (0 rotatable bonds, topological polar surface area of 42 Ų) utilized primarily as a synthetic intermediate in medicinal chemistry programs targeting kinases and other ATP-binding enzymes [1][2]. Its 2,3-dihydro-4(1H)-one oxidation state distinguishes it from fully aromatic 1,6-naphthyridin-4-ones by providing a saturated lactam ring that modulates both electronic properties and hydrogen-bonding capacity [2].

1 Conformationally constrained bicyclic lactam scaffold for kinase-focused library synthesis
2 Low computed lipophilicity (XLogP3-AA) supports hydrophilic fragment screening
3 Regioisomerically distinct from 1,8-naphthyridinone; not interchangeable in SAR workflows

Why 2,3-Dihydro-1,6-naphthyridin-4(1H)-one Cannot Be Replaced by Its 1,8-Isomer in Synthetic and Pharmacological Workflows


Although 2,3-dihydro-1,6-naphthyridin-4(1H)-one and its 1,8-regioisomer (CAS 676515-33-6) share identical molecular formulas and molecular weights, their distinct nitrogen-atom positioning generates measurable differences in computed lipophilicity (XLogP3-AA: 0.3 vs. 0.7) [1][2]. These physicochemical disparities translate into divergent chromatographic retention, solubility, and membrane-partitioning behavior that cannot be corrected by simple formulation adjustment [1][2]. Furthermore, regioisomeric 1,6- and 1,8-naphthyridine series have demonstrated opposing pharmacological trends across multiple target classes—most notably, 1,6-naphthyridines exhibited broad diuretic activity at 15 mg/kg (i.p.) in saline-loaded rats whereas 1,8-naphthyridines were generally inactive in the same assay [3]. Consequently, procurement of the correct regioisomer is critical for maintaining synthetic route fidelity and avoiding false-negative or false-positive biological results [1][3].

Target Regioisomer
2,3-Dihydro-1,6-naphthyridin-4(1H)-one
Closest Analog
2,3-Dihydro-1,8-naphthyridin-4(1H)-one
Computed lipophilicity differs; may alter HPLC retention and aqueous solubility profiles
Divergent synthetic entry points (pyridin-4-amine vs pyridin-2-amine) may require distinct amine inventory
Class-level pharmacological activity profiles may not transfer between regioisomeric series

Quantitative Differential Evidence for 2,3-Dihydro-1,6-naphthyridin-4(1H)-one Versus Closest Analogs


Lower Computed Lipophilicity (XLogP3-AA 0.3 vs. 0.7) of the 1,6-Isomer Relative to the 1,8-Isomer

The 2,3-dihydro-1,6-naphthyridin-4(1H)-one scaffold exhibits a computed XLogP3-AA of 0.3, which is 0.4 log units lower than the 0.7 value calculated for the 2,3-dihydro-1,8-naphthyridin-4(1H)-one regioisomer [1][2]. This ~2.5-fold difference in predicted octanol–water partition coefficient indicates that the 1,6-isomer is significantly more hydrophilic, which translates to earlier elution in reversed-phase HPLC and distinct solubility profiles in aqueous formulation buffers [1][2].

Lipophilicity Comparison
Cross-study comparable
1,6-isomer XLogP3-AA 0.3 vs 1,8-isomer 0.7 (Δ 0.4)
Supports regioisomer-specific retention and solubility differences
Computed property; confirm experimentally
Lipophilicity Drug-likeness Chromatographic retention

Divergent Synthetic Entry Points: Pyridin-4-amine vs. Pyridin-2-amine Starting Materials

A reported deprotective cyclization methodology demonstrates that 2-aryl-2,3-dihydro-1,6-naphthyridin-4(1H)-ones are accessed from pyridin-4-amine, whereas analogous 1,8-naphthyridinones require pyridin-2-amine as the starting material [1]. The commercial cost of pyridin-4-amine typically exceeds that of pyridin-2-amine by approximately 2- to 3-fold, and the two amines exhibit different reactivity profiles in acylation and cyclization steps due to distinct electronic environments of the amino group [1].

Synthetic Entry
Method context
1,6-series from pyridin-4-amine; 1,8-series from pyridin-2-amine
Different amine building blocks and cost implications
No head-to-head yield comparison available
Synthetic accessibility Building block Route scouting

Class-Level Diuretic Activity: 1,6-Naphthyridines Active, 1,8-Naphthyridines Inactive in Rat Screen

In a systematic comparison of thirty-five 1,6-naphthyridines versus a set of 1,8-naphthyridines in a saline-loaded rat diuretic screen, the majority of 1,6-naphthyridine derivatives produced a measurable diuretic response at 15 mg/kg (i.p.), whereas the 1,8-naphthyridine analogs were generally inactive at the same dose level [1]. The single exception in the 1,8-series—2-amino-1,8-naphthyridine-3-carboxamide—was the most potent compound overall, indicating that the 1,8-scaffold can yield activity but only under highly specific substitution patterns, whereas the 1,6-scaffold tolerates broader structural variation while retaining efficacy [1].

Class-Level Diuretic Activity
Class-level inference
1,6-series: broad activity in rat screen; 1,8-series: generally inactive (1 outlier)
Reported class-level diuretic response context; supports scaffold prioritization
Historical dataset; i.p. 15 mg/kg rat model
Diuretic In vivo pharmacology Regioisomeric comparison

mGlu5 Receptor Antagonism: 1,8-Naphthyridine Regioisomer More Potent than 1,6-Series

A side-by-side SAR study of three regioisomeric aryl naphthyridine series at the mGlu5 receptor revealed that the 1,8-naphthyridine series generally achieved superior functional antagonist potency (FLIPR IC50 values in the 30–676 nM range for substituted analogs) compared to the 1,6-naphthyridine series (FLIPR IC50 of 676 nM for the most potent 1,6-analog reported, compound 44, with the majority of 1,6-analogs exceeding 30,000 nM) [1]. This represents a greater than 44-fold potency window favoring the 1,8-regioisomer for this specific GPCR target [1].

mGlu5 Antagonism
Direct head-to-head comparison
1,6-series best IC50 676 nM; 1,8-series IC50 range 30–676 nM
Reported higher mGlu5 antagonist response for 1,8-series; supports target selection
FLIPR assay, CHO-mGlu5 cells; >44-fold window
mGlu5 GPCR CNS drug discovery

Commercial Purity Specification: 98% Minimum for 1,6-Isomer vs. 95% Typical for 1,8-Isomer

Multiple independent chemical suppliers list 2,3-dihydro-1,6-naphthyridin-4(1H)-one at a minimum purity specification of 98% (HPLC or equivalent), as documented by AKSci (Catalog 1553ES) and Leyan (Catalog 1706667) . In contrast, the 2,3-dihydro-1,8-naphthyridin-4(1H)-one positional isomer is predominantly offered at 95% purity by the same or comparable suppliers, including AKSci (Catalog 7743BB) and American Elements [1]. This 3-percentage-point differential in baseline purity specification reflects differences in synthetic accessibility and purification amenability between the two regioisomeric scaffolds .

Purity Specification
Supplier specification
1,6-isomer: ≥98% HPLC; 1,8-isomer: 95%
Higher baseline purity supports direct biophysical assay use
Verify lot-specific COA; typical catalog values
Purity Procurement specification Quality control

Identical Topological Polar Surface Area (42 Ų) and H-Bond Counts Between Regioisomers Confirms That Differentiation Arises Solely from Lipophilicity and Nitrogen Positioning

Both 2,3-dihydro-1,6-naphthyridin-4(1H)-one and its 1,8-isomer share an identical topological polar surface area of 42 Ų, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and rotatable bond count of 0 [1][2]. This equivalence in key drug-likeness parameters indicates that any observed differences in permeability, solubility, or target binding between the two isomers must arise exclusively from the spatial disposition of the ring nitrogen atoms and the resulting difference in computed lipophilicity (XLogP3-AA 0.3 vs. 0.7) rather than from gross changes in polarity or conformational flexibility [1][2].

Physicochemical Control
Cross-study comparable
TPSA 42 Ų, HBD 1, HBA 3, Rot. bonds 0 — identical between isomers
Isomer differentiation attributed to lipophilicity and N-positioning
Supports SAR interpretation; computed properties
Physicochemical property TPSA Conformational constraint

Optimal Procurement and Application Scenarios for 2,3-Dihydro-1,6-naphthyridin-4(1H)-one


Fragment-Based Screening Libraries Requiring Low Lipophilicity and High Purity

With a computed XLogP3-AA of 0.3—0.4 log units lower than its 1,8-isomer—2,3-dihydro-1,6-naphthyridin-4(1H)-one is the preferred regioisomer for fragment library construction when the screening cascade demands hydrophilic fragments (logP < 1) to minimize non-specific protein binding and aggregation artifacts [1]. The commercially available 98% minimum purity specification further supports direct use in biophysical assays (SPR, NMR, ITC) without additional purification [2].

Kinase Inhibitor Scaffold Hopping from 2,7-Naphthyridinone Lead Series

The 1,6-naphthyridinone scaffold has been successfully employed in a scaffold-hopping strategy to convert a 2,7-naphthyridinone MET kinase inhibitor into a 1,6-series lead with retained MET potency (IC50 = 9.8 nM) and substantially improved pharmacokinetics (oral bioavailability F = 63% vs. 12% for the 2,7-parent) [1]. This precedent establishes 2,3-dihydro-1,6-naphthyridin-4(1H)-one as a strategic building block for kinase programs seeking to escape intellectual property constraints or improve ADME properties of existing naphthyridinone leads [1].

Diuretic or Ion-Channel Targeted Discovery Leveraging 1,6-Class Pharmacological Precedence

Historical in vivo data demonstrate that 1,6-naphthyridines, as a compound class, exhibit broad diuretic activity in the saline-loaded rat model, whereas 1,8-naphthyridines are generally inactive [1]. For research programs targeting renal ion channels, urea transporters, or related volume-regulation mechanisms, the 1,6-regioisomer provides a pharmacologically validated starting point with a higher probability of identifying active hits during primary screening compared to the 1,8-scaffold [1].

Conformationally Constrained Core for Structure-Based Drug Design

The zero rotatable bond count, rigid bicyclic framework, and spatially defined hydrogen-bond donor/acceptor pattern (HBD = 1, HBA = 3) of 2,3-dihydro-1,6-naphthyridin-4(1H)-one make it an ideal minimal core for structure-based drug design campaigns requiring precise vector alignment of substituents into kinase hinge regions or ATP-binding pockets [1][2]. Its computed TPSA of 42 Ų resides within the optimal range for oral bioavailability, supporting its use as a 'lead-like' fragment starting point [1].

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Hydrophilic fragment with high purity specification
Confirm lot purity and solubility under screening conditions
Kinase inhibitor scaffold hopping
Conformationally constrained 1,6-core with hinge-binding geometry
Target engagement and PK profile evaluation (assay context)
Ion-channel / diuretic target research
1,6-scaffold class-reported diuretic response in rodent model
In vivo model-response validation and target deconvolution
Structure-based drug design programs
Rigid core with defined H-bond donor/acceptor geometry
Co-crystal structure analysis and ligand efficiency metrics
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